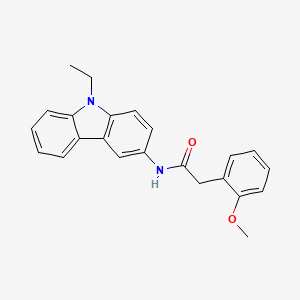

![molecular formula C19H20N6O B5060336 3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5060336.png)

3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-[4-(3-Methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine involves multiple steps, including condensation, oxidation-dehydration, and cyclization reactions. For example, alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were prepared through the condensation of alpha-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine (Meurer et al., 1992).

Molecular Structure Analysis

Structural analysis of related compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been elucidated through spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have also been employed to understand the molecular interactions and stability of these compounds (Sallam et al., 2021).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including cyclodehydration and reactions with hydrazine hydrate, to afford derivatives with potential biological activity. For example, the reaction of the hydrazide of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide in the presence of potassium hydroxide gave 1,3,4-oxadiazole-2-thione derivatives with antimicrobial activity (El-Mariah et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and substituents. For instance, the crystalline structure and conformational energies of these compounds can be determined through X-ray crystallography and computational methods, providing insight into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the heterocyclic structure and substituents of the compound. The presence of the piperazinyl and pyrazolyl groups contributes to the compounds' potential biological activities, including their interaction with adrenergic receptors and monoamine oxidase inhibitors, highlighting their pharmacological relevance (Lumma et al., 1983).

Mechanism of Action

Target of Action

It’s worth noting that structurally similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities.

Mode of Action

Similar compounds have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that F2318-0015 might interact with its targets, leading to changes in cellular signaling and function.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , suggesting that F2318-0015 might have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown significant cytotoxic activity against various cell lines , suggesting that F2318-0015 might also have cytotoxic effects.

Future Directions

properties

IUPAC Name |

(3-methylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-15-4-2-5-16(14-15)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-3-8-20-25/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWONGFIFUPMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)

![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)

![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)

![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)